molecular formula C8H19Al B7800973 Dibal-H

Dibal-H

Cat. No.: B7800973
M. Wt: 142.22 g/mol
InChI Key: AZWXAPCAJCYGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibal-H, also known as diisobutylaluminum hydride, is an organoaluminum compound with the chemical formula C8H19Al. It is a colorless liquid that is widely used as a reducing agent in organic synthesis. The compound is known for its ability to selectively reduce esters to aldehydes, making it a valuable reagent in various chemical reactions.

Preparation Methods

Dibal-H can be synthesized through several methods. One common synthetic route involves the reaction of diisobutylaluminum chloride with lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.

In industrial production, diisobutylhydroaluminum is often produced by the reaction of isobutylene with aluminum trichloride, followed by reduction with lithium aluminum hydride. This method allows for large-scale production of the compound, which is essential for its widespread use in various applications.

Chemical Reactions Analysis

Dibal-H undergoes several types of chemical reactions, including reduction, substitution, and complexation. The most notable reaction is the reduction of esters to aldehydes. Unlike lithium aluminum hydride, which reduces esters to primary alcohols, diisobutylhydroaluminum can stop the reduction at the aldehyde stage if the temperature is kept very low .

Common reagents used in reactions with diisobutylhydroaluminum include esters, ketones, and nitriles. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions. Major products formed from these reactions include aldehydes, alcohols, and amines, depending on the starting material and reaction conditions.

Scientific Research Applications

Dibal-H has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent in the synthesis of various organic compounds. Its ability to selectively reduce esters to aldehydes makes it a valuable reagent in the preparation of complex molecules.

In biology and medicine, diisobutylhydroaluminum is used in the synthesis of pharmaceuticals and other biologically active compounds. Its selective reducing properties allow for the preparation of intermediates that are essential for the development of new drugs.

In industry, diisobutylhydroaluminum is used in the production of fine chemicals and specialty materials. Its ability to reduce a wide range of functional groups makes it a versatile reagent in various industrial processes.

Mechanism of Action

The mechanism of action of diisobutylhydroaluminum involves the transfer of a hydride ion (H-) to the substrate. This hydride transfer is facilitated by the aluminum center, which acts as a Lewis acid, activating the substrate and making it more susceptible to reduction. The molecular targets of diisobutylhydroaluminum include carbonyl compounds, such as esters and ketones, which are reduced to aldehydes and alcohols, respectively.

The pathways involved in the reduction reactions typically include the formation of a tetrahedral intermediate, followed by the elimination of the leaving group and the formation of the final product. The selectivity of diisobutylhydroaluminum in reducing esters to aldehydes is attributed to its bulky isobutyl groups, which sterically hinder further reduction to the alcohol stage.

Comparison with Similar Compounds

Dibal-H can be compared with other similar compounds, such as lithium aluminum hydride and sodium borohydride. While lithium aluminum hydride is a more powerful reducing agent, it lacks the selectivity of diisobutylhydroaluminum in stopping the reduction at the aldehyde stage. Sodium borohydride, on the other hand, is milder and less reactive, making it suitable for the reduction of less reactive substrates.

Other similar compounds include triisobutylaluminum and diethylaluminum hydride, which also serve as reducing agents in organic synthesis. diisobutylhydroaluminum is unique in its ability to selectively reduce esters to aldehydes, making it a valuable reagent in various chemical reactions.

Conclusion

This compound is a versatile and valuable compound in organic synthesis, with a wide range of applications in chemistry, biology, medicine, and industry. Its unique ability to selectively reduce esters to aldehydes makes it an essential reagent in the preparation of complex molecules. The compound’s mechanism of action and comparison with similar compounds highlight its importance and uniqueness in the field of chemical research.

Properties

IUPAC Name

bis(2-methylpropyl)alumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWXAPCAJCYGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[AlH]CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Al
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-15-7
Record name Diisobutylaluminum hydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

diisobutoxyaluminum hydride, pTsOH: p-toluenesulphonic acid, MeOH: methanol, CITBS: chloro-dimethyl-t-butyl silane, PCC: pyridium chlorochrome, W-K: Wolff-Kishiner reduction.
Name
diisobutoxyaluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

1M toluene solution of diisobutylaluminum hydride (Tosoh Finechem Corporation)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibal-H
Reactant of Route 2
Dibal-H
Reactant of Route 3
Dibal-H
Reactant of Route 4
Dibal-H
Reactant of Route 5
Dibal-H
Reactant of Route 6
Dibal-H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.